molecular formula C12H6N2O B189181 2-Diazoacenaphthen-1-one CAS No. 2008-77-7

2-Diazoacenaphthen-1-one

Cat. No.: B189181
CAS No.: 2008-77-7
M. Wt: 194.19 g/mol
InChI Key: VJAKCISTGXSALV-UHFFFAOYSA-N
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Description

2-Diazoacenaphthen-1-one (C₁₂H₆N₂O) is a diazo compound characterized by a diazo group (-N=N-) attached to the acenaphthenone framework. Diazo compounds are widely used in organic synthesis, photolithography, and as precursors to carbenes. However, none of the provided sources discuss this compound, making it impossible to extract specific data or applications from the evidence.

Properties

CAS No.

2008-77-7

Molecular Formula

C12H6N2O

Molecular Weight

194.19 g/mol

IUPAC Name

2-diazoacenaphthylen-1-one

InChI

InChI=1S/C12H6N2O/c13-14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)15/h1-6H

InChI Key

VJAKCISTGXSALV-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=[N+]=[N-])C(=O)C3=CC=C2

Canonical SMILES

C1=CC2=C3C(=C1)C(=[N+]=[N-])C(=O)C3=CC=C2

Other CAS No.

2008-77-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structural and functional comparison with these unrelated compounds for contextual purposes:

Table 1: Structural and Functional Comparison

Compound Core Structure Functional Groups Primary Applications Key References
2-Diazoacenaphthen-1-one Acenaphthenone + diazo group -N=N-, ketone Synthetic chemistry, photoresists Not in evidence
Diazepam () Benzodiazepine ring Amide, chloro, methyl, phenyl Anxiolytic, sedative
Methylclonazepam () Benzodiazepine derivative Nitro, chloro, methyl Psychoactive substance
Diphenylamine analogs () Two phenyl + amine linkage Amine, aromatic rings Potential anticancer agents

Key Differences:

  • Diazo vs. Benzodiazepines: Diazepam and Methylclonazepam contain a seven-membered diazepine ring fused to a benzene ring, with functional groups like chloro and nitro substituents. These are pharmacologically active, targeting GABA receptors . this compound lacks a fused ring system and is non-pharmacological, primarily used in materials science.
  • Diazo vs. Diazo compounds are more reactive due to the -N=N- group, enabling crosslinking or carbene generation.

Research Findings and Limitations

  • Gaps in Evidence: No studies on this compound’s stability, reactivity, or applications are cited.
  • Benzodiazepine Data : Diazepam’s safety profile () highlights risks like reproductive toxicity (R61) and environmental hazards (R52/53) , which are irrelevant to diazo compounds.
  • Diphenylamine Analogs : Structural analogs in were synthesized for anticancer screening but lack diazo functionality .

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